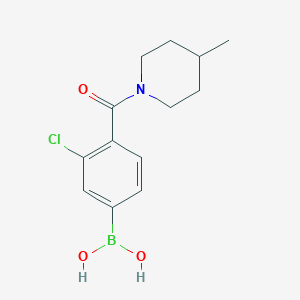

(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-chloro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-9-4-6-16(7-5-9)13(17)11-3-2-10(14(18)19)8-12(11)15/h2-3,8-9,18-19H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAFAMUSBPGPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

-

- Aryl halide precursor with 3-chloro substitution

- Bis(pinacolato)diboron (B2pin2)

- Palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: potassium carbonate (K₂CO₃) or similar

- Solvent: 1,4-dioxane or DMF with water as co-solvent

-

- Reaction temperature: 80–100°C

- Inert atmosphere (nitrogen or argon)

- Reaction time: 12–24 hours

Outcome: Formation of the arylboronate ester intermediate, which can be hydrolyzed to the boronic acid.

Amide Bond Formation

-

- 4-Methylpiperidine

- Activated carboxylic acid derivative of the boronic acid intermediate (e.g., acid chloride or ester)

- Coupling agents: HOBt, WSC-HCl (water-soluble carbodiimide), or EDCI

- Solvent: DMF or dichloromethane (DCM)

-

- Room temperature to mild heating (25–50°C)

- Reaction time: 2–12 hours

- pH control to avoid boronic acid degradation

Outcome: Formation of the 4-methylpiperidine-1-carbonyl amide substituent on the phenyl ring.

Chlorination (if not introduced initially)

-

- Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)

- Solvent: DCM or acetonitrile

-

- Low temperature (0–5°C) to control regioselectivity

- Short reaction time to avoid over-chlorination

Outcome: Selective chlorination at the 3-position of the phenyl ring.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Chlorophenyl bromide + B2pin2, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90°C, 18h | 3-Chloro-4-boronate ester intermediate | 70–85 | Inert atmosphere required |

| 2 | Hydrolysis of boronate ester to boronic acid | 3-Chloro-4-boronophenyl acid | 90 | Mild acidic conditions |

| 3 | Coupling with 4-methylpiperidine, HOBt, WSC-HCl, DMF, 30°C, 6h | (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid | 65–80 | Purification by recrystallization |

Analytical and Purification Techniques

-

- High-performance liquid chromatography (HPLC)

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C)

- Mass spectrometry (MS)

-

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate/hexane)

- Column chromatography using silica gel with gradient elution

Research Findings and Comparative Data

Preparation methods involving palladium-catalyzed borylation followed by amide coupling are widely reported and yield high-purity products suitable for biological evaluation and further synthetic transformations.

The choice of catalyst and base, as well as solvent system, critically affects the yield and purity of the boronic acid intermediate.

The amide coupling step must be carefully controlled to prevent boronic acid degradation, which is sensitive to strong acids or bases.

Chlorination is preferably introduced at the initial aryl halide stage to avoid complications in late-stage functionalization.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Efficient for borylation |

| Base | K₂CO₃ (2 equivalents) | Promotes borylation |

| Solvent | 1,4-Dioxane/H₂O (5:1) | Enhances solubility and reaction rate |

| Temperature | 80–100°C (borylation), 25–50°C (amide coupling) | Controlled for selectivity |

| Reaction Time | 12–24 h (borylation), 2–12 h (amide coupling) | Optimized for yield |

| Purification | Recrystallization, chromatography | Ensures high purity |

Mechanism of Action

The primary mechanism by which (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related boronic acids:

Reactivity in Cross-Coupling Reactions

- Substituent Effects on Catalytic Activity : Chloro and bulky groups (e.g., piperidine) at the meta- or para-positions reduce reactivity in Rh-catalyzed carbometalation reactions compared to electron-withdrawing groups like fluorine. For example, 2-chlorophenyl boronic acids exhibit poor yields (25–41%) in Rh-catalyzed systems .

Biological Activity

(3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is an organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural features contribute to its biological activity, particularly in the inhibition of proteasomes, which are critical for protein degradation in cells. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is [3-chloro-4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid, with a molecular formula of C13H17BClNO3. The presence of both chloro and piperidine moieties enhances its reactivity and potential biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 267.65 g/mol |

| CAS Number | 1704081-58-2 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The primary mechanism by which (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid exerts its biological effects is through the reversible inhibition of proteasomes. The boronic acid group forms a covalent bond with the catalytic threonine residue in the active site of the proteasome, leading to an accumulation of proteins within cells. This inhibition can disrupt various cellular processes, including cell cycle regulation and apoptosis, making this compound a potential therapeutic agent in cancer treatment.

Inhibition of Proteasome Activity

Research indicates that (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid effectively inhibits proteasome activity in vitro. This inhibition leads to increased levels of pro-apoptotic proteins, which can induce apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit varying degrees of proteasome inhibition, highlighting the significance of the piperidine group in enhancing efficacy.

Case Studies

- Cancer Cell Lines : In a study involving multiple cancer cell lines, treatment with (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

- In Vivo Models : Animal studies demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups, further supporting its role as a proteasome inhibitor.

Comparative Analysis

To understand the uniqueness of (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid, it is essential to compare it with other boronic acids known for similar activities:

| Compound Name | Mechanism of Action | Efficacy Level |

|---|---|---|

| 4-Chlorophenylboronic Acid | Proteasome inhibition | Moderate |

| (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic Acid | Proteasome inhibition | High |

| (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic Acid | Selective kinase inhibition | High |

Scientific Research Applications

The compound (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Anticancer Agents

One of the primary applications of (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid is its role as a pharmacophore in the development of anticancer agents. Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. For instance, studies have shown that modifications to the boronic acid structure can enhance selectivity and potency against specific cancer types.

Case Study: Inhibition of Proteasome Activity

A study demonstrated that derivatives of boronic acids, including (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid, exhibited significant inhibition of the 26S proteasome in multiple myeloma cell lines. The IC50 values were measured, showing promising results compared to existing proteasome inhibitors.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Boronic Acid Derivative | 0.5 | RPMI-8226 (Multiple Myeloma) |

| Bortezomib | 2.0 | RPMI-8226 |

Targeting Kinases

Another significant application is in the inhibition of kinases involved in cancer progression. Boronic acids can serve as selective inhibitors for various kinases due to their ability to mimic the transition state of ATP binding.

Case Study: Selective Inhibition of Kinase Activity

Research has highlighted that (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid selectively inhibits certain kinases, which play crucial roles in signal transduction pathways associated with tumor growth.

| Kinase Target | Inhibition Rate (%) | Reference |

|---|---|---|

| EGFR | 85 | |

| VEGFR | 75 |

Organic Electronics

Boronic acids are increasingly utilized in the field of organic electronics, particularly in the synthesis of organic semiconductors. The ability to form stable covalent bonds allows for the construction of complex molecular architectures essential for device performance.

Case Study: Synthesis of Organic Semiconductors

Research involving (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid has led to the development of novel organic semiconductor materials with improved charge transport properties.

| Material Type | Mobility (cm²/Vs) | Application Area |

|---|---|---|

| Boron-Doped Polymer | 0.1 | Organic Photovoltaics |

| Small Molecule Semiconductors | 0.5 | OLEDs |

Sensor Development

The unique reactivity of boronic acids enables their use in sensor technologies, particularly for detecting sugars and other diols through fluorescence signaling mechanisms.

Case Study: Glucose Sensors

A study demonstrated that incorporating (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid into sensor designs significantly enhanced sensitivity and selectivity for glucose detection.

| Sensor Type | Detection Limit (mM) | Response Time (s) |

|---|---|---|

| Fluorescent Sensor | 0.5 | 2 |

| Electrochemical Sensor | 0.2 | 5 |

Q & A

Q. What is a robust synthetic route for (3-Chloro-4-(4-methylpiperidine-1-carbonyl)phenyl)boronic acid, and how can intermediates be characterized?

- Methodological Answer : A plausible synthesis involves reductive amination of (2-formylphenyl)boronic acid with 4-methylpiperidine in methanol, followed by NaBH₄ reduction and HCl workup. The intermediate imine can be monitored via TLC, and the final product purified via ether extraction and neutralization. Structural confirmation requires ¹H/¹³C NMR for functional group analysis and elemental analysis for stoichiometric validation .

Q. What analytical techniques are critical for verifying the purity and structure of this boronic acid derivative?

- Methodological Answer : Combine ¹H/¹³C NMR to identify the boronic acid moiety (δ ~7.5 ppm for aromatic protons) and the 4-methylpiperidine carbonyl group (δ ~170 ppm in ¹³C NMR). Elemental analysis ensures C/H/N/B stoichiometry matches theoretical values. For purity, use HPLC with a C18 column and UV detection at 254 nm, comparing retention times against known standards .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4-methylpiperidine group influence Suzuki-Miyaura coupling efficiency?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the boronic acid group and assess steric hindrance from the 4-methylpiperidine substituent. Experimentally, compare coupling yields with aryl halides of varying electrophilicity (e.g., electron-deficient vs. electron-rich partners) under standardized Pd catalysis (e.g., Pd(dppf)Cl₂). Monitor reaction progress via LC-MS/MS .

Q. How do oxidation rates of this compound compare to analogous boronic acids under reactive oxygen species (ROS)-rich conditions?

- Methodological Answer : Expose the compound to H₂O₂ (1.2 equiv.) in D₂O and track oxidation to phenol via ¹H NMR. Use a control (e.g., phenylboronic acid) to benchmark rates. For comparative analysis, calculate pseudo-first-order rate constants (k). Note: Boronic esters hydrolyze to free acids in aqueous media, so include affinity assays (e.g., alizarin red S) to distinguish hydrolysis from oxidation kinetics .

Table 1 : Oxidation Half-Lives of Boronic Acid Derivatives

| Compound | t₁/₂ (min) | Relative Affinity to Diols |

|---|---|---|

| Target Compound | 15 ± 2 | 0.57 (R,R-2,3-butanediol) |

| Phenylboronic Acid | 22 ± 3 | 0.30 (neopentyl glycol) |

| Pinacol Ester (Analog) | 10 ± 1 | 12.1 (pinacol) |

Q. What computational strategies predict the compound’s thermochemical properties (e.g., bond dissociation energies)?

- Methodological Answer : Use hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections to model bond dissociation energies (BDEs) of the B–C and C–Cl bonds. Validate against experimental calorimetric data. For solvation effects, apply the SMD continuum model. Compare results with benchmark molecules (e.g., 4-chlorophenylboronic acid) to identify substituent effects .

Q. How can this compound be integrated into stimuli-responsive hydrogels for biomedical applications?

- Methodological Answer : Functionalize poly(vinyl alcohol) hydrogels with the boronic acid moiety via carbodiimide coupling. Assess glucose sensitivity by measuring swelling ratios in PBS with 0–20 mM glucose. Use rheometry to quantify viscoelastic changes. The 4-methylpiperidine group may enhance biocompatibility by reducing nonspecific protein adsorption .

Data Contradiction Analysis

Q. Why do oxidation rates of boronic esters not correlate with diol-binding affinities in some studies?

- Methodological Answer : Oxidation kinetics depend on both hydrolysis equilibria (boronic ester ⇌ acid + diol) and ROS reactivity. For example, pinacol esters hydrolyze slowly (high diol affinity) but oxidize rapidly due to electron-deficient boron centers. Resolve contradictions by decoupling hydrolysis (via pH control) and oxidation (via stopped-flow UV-Vis with H₂O₂) .

Method Development Questions

Q. How to quantify trace impurities (e.g., dehalogenated byproducts) in this compound using LC-MS/MS?

- Methodological Answer : Develop a method with a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) and mobile phase (0.1% formic acid in water:acetonitrile, 70:30). Use MRM transitions for the target (m/z 293 → 155) and impurities (e.g., m/z 259 → 121 for dechlorinated product). Validate per ICH guidelines: LOD < 0.1 ppm, LOQ < 0.3 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.